

Spectroscopic data for 2-hexyldecyl benzoate (NMR, IR, MS)

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Compound of Interest

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An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Hexyldecyl Benzoate

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-hexyldecyl benzoate, a benzoate ester with a C16 branched alkyl chain. The information is targeted towards researchers, scientists, and professionals in drug development who require reference data for the characterization of this or structurally similar compounds. As direct experimental data for 2-hexyldecyl benzoate is not readily available in public databases, this guide utilizes data from analogous compounds and established spectroscopic principles to predict the ^1H NMR, ^{13}C NMR, IR, and MS spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-hexyldecyl benzoate. These predictions are based on the analysis of related compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ^1H NMR Data for 2-hexyldecyl benzoate (Predicted for a solution in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.05	Doublet of doublets	2H	Aromatic (ortho-protons)
~ 7.55	Triplet	1H	Aromatic (para-proton)
~ 7.45	Triplet	2H	Aromatic (meta-protons)
~ 4.20	Doublet	2H	O-CH ₂ -CH
~ 1.75	Multiplet	1H	O-CH ₂ -CH
~ 1.20 - 1.40	Multiplet	24H	-(CH ₂) ₆ - and -(CH ₂) ₈ -
~ 0.88	Triplet	6H	-CH ₃

Table 2: Predicted ¹³C NMR Data for 2-hexyldecyl benzoate (Predicted for a solution in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 166.5	C=O (Ester carbonyl)
~ 132.8	Aromatic (para-carbon)
~ 130.5	Aromatic (ipso-carbon)
~ 129.5	Aromatic (ortho-carbons)
~ 128.3	Aromatic (meta-carbons)
~ 68.0	O-CH ₂ -
~ 38.0	O-CH ₂ -CH
~ 31.9	-CH ₂ -
~ 29.6	-CH ₂ -
~ 29.3	-CH ₂ -
~ 26.5	-CH ₂ -
~ 22.7	-CH ₂ -
~ 14.1	-CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-hexyldecyl benzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3070	Medium	Aromatic C-H stretch
~ 2955, 2925, 2855	Strong	Aliphatic C-H stretch
~ 1720	Strong	C=O (Ester carbonyl) stretch. [1]
~ 1600, 1450	Medium-Weak	Aromatic C=C ring stretch
~ 1270, 1110	Strong	C-O (Ester) stretch. [1]
~ 710	Strong	Aromatic C-H out-of-plane bend (monosubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data for 2-hexyldecyl benzoate (Based on Electron Ionization - EI)

m/z	Interpretation
388	M ⁺ (Molecular Ion)
267	[M - C ₈ H ₁₇] ⁺ (Loss of octyl radical)
225	[M - C ₁₀ H ₂₁ O] ⁺
123	[C ₆ H ₅ COOH ₂] ⁺ (Benzoic acid + H)
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation - often the base peak).[2]
77	[C ₆ H ₅] ⁺ (Phenyl cation).[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample such as 2-hexyldecyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of 2-hexyldecyl benzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3] If any solid impurities are present, filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.[3][4]
- Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.

- Acquire the ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger sample amount (50-100 mg) may be necessary.[3] A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one to two drops of liquid 2-hexyldecyl benzoate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5] Place a second salt plate on top to create a thin liquid film between the plates.[5][6]
- Instrument Setup: Mount the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.[5]
- Data Acquisition:
 - Collect a background spectrum of the empty spectrometer to account for atmospheric CO_2 and H_2O .[7]
 - Place the sample in the beam path and collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.
- Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}). Identify and label the significant absorption peaks. After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator.[5]

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- **Ionization (Electron Ionization - EI):**
 - The sample molecules are introduced into the ion source, which is under high vacuum.[8]
 - A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[8][9]
 - This bombardment ejects an electron from the molecule, creating a positively charged radical molecular ion (M^+). [9] The high energy of the electrons also causes the molecular ion to fragment into smaller, characteristic charged fragments.[9]
- **Mass Analysis:** The newly formed ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This guide provides a predictive spectroscopic profile of 2-hexyldecyl benzoate, which can serve as a valuable reference for its identification and characterization. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data are based on the known spectral behaviors of its constituent functional groups and structurally similar molecules. The outlined experimental protocols offer a standardized approach for obtaining actual spectroscopic data for this and other liquid organic compounds.

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